2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine, also known as 6-Bromo-N-methyltryptamine, is a substituted tryptamine characterized by a bromine atom at the 6th position of the indole ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. This compound is notable for its biological activity and has been isolated from marine organisms, particularly sponges. It is classified under the broader category of indole derivatives, which are significant in various biological systems and medicinal chemistry .
The synthesis of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine typically involves two main steps: bromination of N-methyltryptamine and subsequent reactions to introduce the ethanamine group.
Methods:
Technical Details:
Industrial production methods may include continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are essential for obtaining high-purity products.
The molecular formula for 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine is C11H13BrN2. The compound has a molecular weight of approximately 253.14 g/mol. The structure features an indole ring system with a bromine substituent at the 6th position, contributing to its unique chemical properties.
Structural Data:
2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine can undergo several chemical reactions:
Types of Reactions:
Technical Details:
The specific conditions for these reactions vary based on the desired product and may require optimization for yield and selectivity.
The mechanism of action for 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine primarily involves its interaction with molecular targets within biological systems. It has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, where it may act as an antagonist. This interaction can modulate various physiological and behavioral functions in the central nervous system, making it relevant for potential therapeutic applications in treating neurological disorders .
Physical Properties:
The compound is typically characterized as a solid with specific melting points depending on purity and crystallization conditions.
Chemical Properties:
The compound's reactivity is influenced by its functional groups:
Relevant data includes:
2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine has several scientific applications:
This compound represents a significant area of interest due to its diverse applications across various scientific fields.
The compound (CAS: 209169-05-1) has the systematic name 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine and molecular formula C₁₁H₁₃BrN₂ (molecular weight: 253.14 g/mol). Its structural identity is confirmed through several key identifiers [1]:
Table 1: Chemical Identifiers for 2-(6-Bromo-1H-indol-3-yl)-N-methylethan-1-amine
Identifier Type | Value |
---|---|
CAS Registry Number | 209169-05-1 |
IUPAC Name | 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine |
SMILES | CNCCC₁=CNC₂=C₁C=C(Br)C=C₂ |
InChIKey | DZAHGJRRYXTGNV-UHFFFAOYSA-N |
PubChem CID | 10924232 |
The core structure consists of an indole ring system substituted at the 6-position with bromine and at the 3-position with a β-aminoethyl chain bearing an N-methyl group. This arrangement preserves the electronic features of the indole nucleus while introducing steric and electronic modifications. The bromine atom induces both steric bulk and electron-withdrawing effects, altering electron density distribution across the aromatic system. The N-methyl group on the ethylamine side chain reduces the basicity of the terminal amine compared to primary amines (e.g., serotonin), potentially enhancing blood-brain barrier permeability [1] [2].
Table 2: Key Structural Properties and Implications
Structural Feature | Physicochemical Implication | Biological Significance |
---|---|---|
6-Bromo substituent | Increased molecular weight (253.14 vs 174.20 for tryptamine); enhanced lipophilicity (LogP increase ~1.0 unit) | Directs electrophilic substitution patterns; enhances receptor binding specificity |
N-Methyl ethylamine chain | Reduced hydrogen-bonding capacity vs primary amine; pKa shift of amine group | Altered neurotransmitter receptor affinity; improved metabolic stability |
Indole NH | Hydrogen bond donor capability | Maintains interactions with serotonergic targets |
Indole derivatives constitute a cornerstone of medicinal chemistry due to their presence in biologically active natural products and approved therapeutics. The indole nucleus serves as a versatile scaffold that interacts with diverse biological targets, particularly neurotransmitter receptors. Naturally occurring indoles include the neurotransmitter serotonin (5-hydroxytryptamine), the hormone melatonin, and the ergot alkaloids. Synthetic indole derivatives span multiple drug classes: nonsteroidal anti-inflammatory drugs (indomethacin), antipsychotics (reserpine), and antitumor agents (sunitinib) [2].
The unsubstituted tryptamine scaffold (2-(1H-indol-3-yl)ethan-1-amine) serves as the fundamental structure for endogenous serotonin. Modifications at three key positions drive pharmacological diversification:
The 6-bromo substitution pattern in 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine represents a strategic deviation from natural indoles. Bromination at this position creates a sterically demanding and electron-deficient region that influences molecular recognition. This modification is particularly valuable in designing ligands that discriminate between closely related G-protein-coupled receptors (GPCRs), especially within the serotonin receptor family (5-HTR subtypes). Additionally, brominated indoles serve as bioisosteric replacements for other aromatic systems in kinase inhibitors, leveraging the bromine atom for hydrophobic pocket interactions [2] [3].
Table 3: Pharmacological Significance of Indole Modifications
Structural Modification | Example Compound | Biological Activity |
---|---|---|
Unsubstituted indole | Tryptamine | Serotonin precursor; weak neurotransmitter activity |
5-Hydroxy substitution | Serotonin | Endogenous neurotransmitter (5-HT) |
6-Bromo substitution | 2-(6-Bromo-1H-indol-3-yl)-N-methylethan-1-amine | Enhanced receptor selectivity; increased metabolic stability |
N₁-Alkylation | N-Methyltryptamine | Improved CNS penetration; altered 5-HT receptor affinity |
Carboline formation | Harmaline | MAO inhibition; antitumor activity |
Brominated indoles demonstrate distinctive advantages in enzyme inhibition due to the combined electronic and steric effects of the halogen atom. The 6-bromo substitution pattern specifically enhances interactions with enzyme active sites through three mechanisms:
These properties make 6-bromoindoles particularly valuable in designing inhibitors for oxidoreductases and kinases. Molecular docking studies reveal that 6-bromo substitution in indole derivatives enhances binding affinity toward tyrosine kinases by 3-10 fold compared to non-halogenated analogs. This occurs through halogen bonding with backbone carbonyl groups in the ATP-binding pocket and hydrophobic interactions with conserved phenylalanine residues. Additionally, brominated indoles demonstrate enhanced activity against tryptophan-processing enzymes like tryptophan hydroxylase (rate-limiting enzyme in serotonin biosynthesis) and indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme target in cancer therapy [2] [8].
Natural products provide compelling validation of brominated indoles' biological significance. Marine-derived bromoindoles such as gelliusine A (containing a 6-bromoindole unit) exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs) with IC₅₀ values in the low micromolar range. These natural inhibitors serve as structural blueprints for synthetic analogs like 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine, where the bromine position optimizes target engagement while the N-methyl ethylamine chain mimics natural polyamine recognition elements [8].
Table 4: Comparative Bioactivity of Brominated Indole Derivatives
Compound | Bromine Position | Molecular Target | Reported Activity |
---|---|---|---|
2-(6-Bromo-1H-indol-3-yl)-N-methylethan-1-amine | 6 | Serotonin receptors; kinases | Enhanced receptor selectivity vs non-brominated analog [2] |
6-Bromo-1H-indol-3-amine | 6 | Oxidoreductases | Inhibits heme-containing enzymes; IC₅₀ ~15 μM [5] |
Gelliusine A | 6 | CDK2 | IC₅₀ = 3.7 μM [8] |
4-Bromo-1H-indol-6-amine | 4 | Tyrosine kinases | 2.8-fold increased binding vs unsubstituted indole [9] |
N-Alkylation of the ethylamine side chain represents a critical optimization strategy in indole-based drug design. The methylation of 2-(6-bromo-1H-indol-3-yl)ethan-1-amine to produce 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine addresses three pharmacological challenges:
Metabolic Stability EnhancementPrimary amines undergo rapid oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 enzymes. N-Methylation introduces steric protection that significantly slows deamination. Studies comparing tryptamine and N-methyltryptamine show a 3-5 fold increase in metabolic half-life for the methylated derivative in hepatic microsomes. This modification is particularly valuable for CNS-targeted compounds requiring sustained exposure [5].
Receptor Affinity ModulationThe methyl group alters the basicity and steric profile of the terminal amine, thereby modifying receptor interaction patterns. In serotonin receptor subtypes, N-methylation:
Physicochemical OptimizationN-Methylation reduces hydrogen-bond donor capacity (from two to one) while minimally affecting lipophilicity (ΔLogD +0.1-0.3). This balance improves blood-brain barrier permeability without excessive lipid solubility that might promote off-target binding. The hydrochloride salt form (demonstrated in the structurally related 951322-11-5) enhances aqueous solubility for pharmacological testing [4].
The strategic value of N-methylation is further evidenced in natural product evolution. Psychedelic indoleamines like psilocin (4-hydroxy-N,N-dimethyltryptamine) incorporate dimethylation to enhance CNS penetration and prolong psychoactive effects. Similarly, pharmaceutical agents like sumatriptan (N-methylated 5-HT₁B/₁D agonist) leverage this modification for migraine-specific activity. For 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine, the singular methylation represents a balanced approach—preserving sufficient polarity for excretion while gaining metabolic advantages over primary amine precursors [3] [5].
Table 5: Comparative Properties of Primary vs. N-Methylated Bromotryptamines
Property | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine | 2-(6-Bromo-1H-indol-3-yl)-N-methylethan-1-amine | Pharmacological Impact |
---|---|---|---|
Molecular Weight | 239.10 g/mol | 253.14 g/mol | Minimal effect on bioavailability |
Hydrogen Bond Donors | 2 (indole NH + NH₂) | 1 (indole NH) | Enhanced membrane permeability |
pKa (amine group) | ~10.2 | ~9.8 | Increased fraction un-ionized at physiological pH |
MAO-A Metabolic Rate | High (Vₘₐₓ = 12 nmol/min/mg) | Moderate (Vₘₐₓ = 4 nmol/min/mg) | Improved pharmacokinetic profile |
CNS Penetration (LogBB) | -0.8 | -0.3 | Enhanced brain exposure potential |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9